molecular formula C20H10Cl2F5N3 B2761306 7-[Chloro(difluoro)methyl]-3-(4-chlorophenyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine CAS No. 439097-30-0

7-[Chloro(difluoro)methyl]-3-(4-chlorophenyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine

Cat. No. B2761306
CAS RN: 439097-30-0
M. Wt: 458.21
InChI Key: YYGVXZLAEHRLAH-UHFFFAOYSA-N
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Description

The compound “7-[Chloro(difluoro)methyl]-3-(4-chlorophenyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine” is a chemical substance with the molecular formula C20H10Cl2F5N3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and toxicity . Unfortunately, the specific physical and chemical properties for this compound were not available in the resources I found.

Scientific Research Applications

Synthesis Methods

One-pot synthesis methods have been developed to create derivatives related to the structure of 7-[Chloro(difluoro)methyl]-3-(4-chlorophenyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine. For example, a green approach for synthesizing methyl 4-(4-chlorophenyl)-5,7-dioxo-1-phenyl-1,4,5,6,7,8-hexahydropyrazolo pyrano pyrimidine carboxylates via a one-pot four-component reaction catalyzed by L-Proline has been developed, highlighting operational simplicity and avoidance of toxic catalysts and hazardous solvents (Yadav et al., 2021).

Antitumor Activity

Research into antitumor activities of pyrazolo[1,5-a]pyrimidine derivatives includes studies on their ability to inhibit the proliferation of human lung adenocarcinoma and gastric cancer cell lines, showing promising anticancer activities (Liu et al., 2020).

Regioselective Synthesis

Studies on regioselective synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides have shown tunable regioselectivity through the carboxy function, allowing the creation of 1- and 4-substituted derivatives with potential for further biological activity exploration (Drev et al., 2014).

Anti-Inflammatory and Antimicrobial Agents

The synthesis and biological evaluation of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines as anti-inflammatory and antimicrobial agents have been explored. Some derivatives exhibited comparable anti-inflammatory activity to standard drugs without ulcerogenic activity and showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria (Aggarwal et al., 2014).

Positron Emission Tomography (PET) Tumor Imaging

An 18F-labeled pyrazolo[1,5-a]pyrimidine derivative was designed and prepared as a radiotracer candidate for tumor detection with PET. Biodistribution studies in mice bearing tumors demonstrated rapid and prolonged accumulation in tumors, indicating potential for PET tumor imaging (Xu et al., 2012).

properties

IUPAC Name

7-[chloro(difluoro)methyl]-3-(4-chlorophenyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Cl2F5N3/c21-14-7-3-11(4-8-14)15-10-28-30-17(19(22,23)24)9-16(29-18(15)30)12-1-5-13(6-2-12)20(25,26)27/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGVXZLAEHRLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)(F)Cl)C4=CC=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Cl2F5N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[Chloro(difluoro)methyl]-3-(4-chlorophenyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine

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